4-[Methyl(propyl)amino]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, methylpropylamine) with 4-formylbenzene (also known as p-formylbenzene or 4-benzaldehyde) in a nucleophilic addition reaction . This would form an imine intermediate, which could then be reduced to the final product .Molecular Structure Analysis
The molecular structure of 4-[Methyl(propyl)amino]benzaldehyde would consist of a benzene ring with an aldehyde functional group (-CHO) at the 4-position and a methyl(propyl)amino group (-N(CH3)(C3H7)) also attached to the benzene ring .Chemical Reactions Analysis
As an aromatic aldehyde, 4-[Methyl(propyl)amino]benzaldehyde would be expected to undergo reactions typical of these types of compounds. This includes electrophilic aromatic substitution reactions and reactions with primary amines to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[Methyl(propyl)amino]benzaldehyde can be inferred from similar compounds. For example, 4-methylbenzaldehyde is a colorless liquid . The presence of the aldehyde and amino groups in 4-[Methyl(propyl)amino]benzaldehyde would likely make it a polar compound.Scientific Research Applications
Chemical Synthesis and Characterization
4-[Methyl(propyl)amino]benzaldehyde and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, studies have shown that benzaldehyde derivatives, including 4-methyl benzaldehyde, are effective as protecting groups in the preparation of specific glucose derivatives like 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010). Additionally, benzaldehyde is used in the synthesis of new Schiff base compounds derived from 4-amino benzoic acid, which have been studied for their biological activity (M. Radi et al., 2019).
Aggregation-Induced Emission
A study by Kurita et al. (2013) explored the fluorescence color change in 4-[bis(4-methylphenyl)amino]benzaldehyde due to aggregation-induced emission. This material exhibited changes in fluorescence when subjected to stirring and heating, indicating its potential use in fluorescent materials and sensors (Motoki Kurita et al., 2013).
Pharmaceutical Research
In pharmaceutical research, benzaldehyde derivatives are used as intermediates in synthesizing biologically active compounds. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involving 4-(4-methylbenzoxy)benzaldehyde has been researched for their antioxidant activities (H. Yüksek et al., 2015).
Catalysis and Organic Reactions
4-[Methyl(propyl)amino]benzaldehyde derivatives are also significant in catalysis. For example, they are used in asymmetric reactions involving dimethylzinc and benzaldehyde, where the reaction proceeds via a mixed-ligand complex, offering insights into the origins of enantioselectivity in such reactions (M. Yamakawa, R. Noyori, 1999).
Safety And Hazards
properties
IUPAC Name |
4-[methyl(propyl)amino]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDXNZZRGUITHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298758 | |
Record name | 4-(Methylpropylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl(propyl)amino]benzaldehyde | |
CAS RN |
1078-18-8 | |
Record name | 4-(Methylpropylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylpropylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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